molecular formula C14H14N2O4S B5631345 N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B5631345
M. Wt: 306.34 g/mol
InChI Key: UHLFOPQZCHVMLR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been extensively studied for its use as a hapten in immunological research. DNBS is a small molecule that can be easily conjugated to proteins, making it an ideal tool for studying immune responses to specific antigens. In

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide and related compounds have been utilized in the preparation of secondary amines. These sulfonamides are derived from primary amines and can undergo smooth alkylation, yielding N-alkylated sulfonamides in nearly quantitative yields. They can be easily deprotected, providing high yields of secondary amines (Fukuyama et al., 1995).

Structural and Electronic Properties

The structural and electronic properties of related sulfonamide compounds have been characterized using spectroscopic tools and computational methods. These studies include investigations into the types and nature of intermolecular interactions in the crystal state and computational analysis at the DFT/B3LYP/6-311G++(d,p) level (Murthy et al., 2018).

Electrochemical Studies

Electrochemical behavior of compounds like this compound has been studied in various solvents. These studies involve the analysis of redox reactions, reduction processes, and the stability of the resulting radical ions (Asirvatham & Hawley, 1974).

Acylation Reagents in Water

Certain N-acyl-N-phenyl-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents. These reagents show high efficiency and selectivity in acylating amines in water, which is significant due to the green nature of the solvent (Ebrahimi et al., 2015).

Electrophilic Nitrogen Source for Organic Synthesis

N,N-dichloro-nitrobenzenesulfonamide derivatives have shown effectiveness as electrophilic nitrogen sources in the direct diamination of alpha, beta-unsaturated ketones without metal catalysts. This indicates their potential utility in organic synthesis (Pei et al., 2003).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-7-8-12(9-11(10)2)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLFOPQZCHVMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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